molecular formula C17H25BO5 B1272635 Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480424-71-3

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate

Cat. No.: B1272635
CAS No.: 480424-71-3
M. Wt: 320.2 g/mol
InChI Key: JWSZKSKLMRKJHM-UHFFFAOYSA-N
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Description

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate is a useful research compound. Its molecular formula is C17H25BO5 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl derivatives, including tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate, are used as intermediates in the synthesis of biologically active compounds like crizotinib (D. Kong et al., 2016). They are synthesized through multi-step reactions, with their structures confirmed by methods like MS and 1H NMR spectroscopy.

Polymerization and Material Science

  • These compounds are employed in the polymerization processes, such as Suzuki-Miyaura chain growth polymerization, to produce polymers with specific properties. For instance, they are used to create bright, fluorescent nanoparticles with applications in material science (Christoph S. Fischer et al., 2013).

Crystal Structure and Theoretical Analysis

  • The crystal structure of these compounds, analyzed through X-ray diffraction and DFT studies, reveals insights into their physicochemical properties, which are significant for their application in various scientific fields (W. Ye et al., 2021).

Safety and Hazards

The compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin .

Mechanism of Action

Target of Action

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate, also known as 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

The compound’s mode of action is primarily through its boronic acid moiety. The boronic acid can form reversible covalent bonds with proteins, particularly at the active sites of enzymes. This allows the compound to modulate the activity of these enzymes . The exact mode of action can vary depending on the specific target and the environmental conditions.

Biochemical Pathways

The compound can affect various biochemical pathways depending on its specific targets. For instance, boronic acids are known to inhibit serine proteases, a class of enzymes that play key roles in numerous biological processes, including digestion, immune response, blood clotting, and cell cycle progression .

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and can distribute throughout the body due to their small size and polar nature .

Result of Action

The result of the compound’s action can vary depending on the specific targets and the physiological context. In general, by modulating the activity of its targets, the compound can influence various cellular processes and potentially exert therapeutic effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety and thus the compound’s interaction with its targets . Additionally, the presence of other molecules that can interact with the compound or its targets can also influence its action .

Biochemical Analysis

Biochemical Properties

Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a boronic ester, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the formation of complex organic molecules and can be utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and phosphatases, which are critical in cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Its role in these pathways is critical for understanding its overall impact on cellular function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is essential for its activity and function, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanism of action .

Properties

IUPAC Name

tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSZKSKLMRKJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378793
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-71-3
Record name 1,1-Dimethylethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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